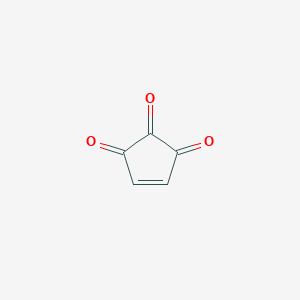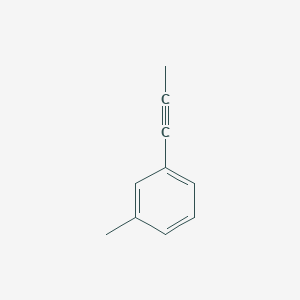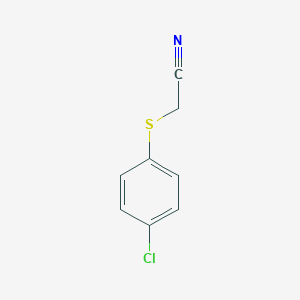
4-pyrrolidin-1-ylbut-2-ynyl N-(3-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-pyrrolidin-1-ylbut-2-ynyl N-(3-chlorophenyl)carbamate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a carbanilic acid moiety, a chlorine atom at the meta position, a pyrrolidinyl group, and a butynyl ester linkage. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of 4-pyrrolidin-1-ylbut-2-ynyl N-(3-chlorophenyl)carbamate involves multiple steps, starting with the preparation of the carbanilic acid derivative. The synthetic route typically includes:
Formation of m-chlorocarbanilic acid: This is achieved by reacting m-chloroaniline with phosgene or a similar carbonylating agent.
Esterification: The m-chlorocarbanilic acid is then esterified with 4-(1-pyrrolidinyl)-2-butyn-1-ol under acidic or basic conditions to form the desired ester.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
4-pyrrolidin-1-ylbut-2-ynyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: The chlorine atom at the meta position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis of the ester linkage results in the formation of the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-pyrrolidin-1-ylbut-2-ynyl N-(3-chlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-pyrrolidin-1-ylbut-2-ynyl N-(3-chlorophenyl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The ester linkage and the pyrrolidinyl group play crucial roles in binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 4-pyrrolidin-1-ylbut-2-ynyl N-(3-chlorophenyl)carbamate include other carbanilic acid derivatives and esters with different substituents. For example:
m-Chlorocarbanilic acid isopropyl ester: Similar structure but with an isopropyl group instead of the pyrrolidinyl-butynyl moiety.
Carbamic acid, N-(3-chlorophenyl)-, 1-methylethyl ester: Another ester derivative with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
15944-43-1 |
|---|---|
Molecular Formula |
C15H17ClN2O2 |
Molecular Weight |
292.76 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylbut-2-ynyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C15H17ClN2O2/c16-13-6-5-7-14(12-13)17-15(19)20-11-4-3-10-18-8-1-2-9-18/h5-7,12H,1-2,8-11H2,(H,17,19) |
InChI Key |
ARFAGUMSEYHDPD-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC#CCOC(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1CCN(C1)CC#CCOC(=O)NC2=CC(=CC=C2)Cl |
Key on ui other cas no. |
15944-43-1 |
Synonyms |
m-Chlorocarbanilic acid 4-(1-pyrrolidinyl)-2-butynyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















